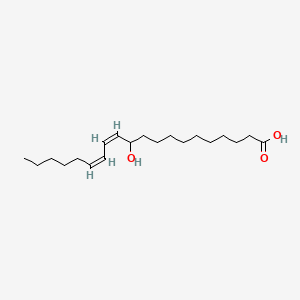
Trilithium antimony
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Trilithium antimony can be synthesized through various methods, including solid-state reactions and melt-quenching techniques. One common method involves the direct reaction of lithium and antimony at high temperatures. The reaction is typically carried out in an inert atmosphere to prevent oxidation:
3Li+Sb→Li3Sb
Industrial Production Methods
Industrial production of this compound often involves the carbothermal reduction of antimony oxide in a microwave field. This method utilizes antimony trioxide (Sb₂O₃) as the raw material and anthracite as the reducing agent. The process parameters, such as reduction temperature, time, and reducing agent ratio, are optimized to achieve high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Trilithium antimony undergoes various chemical reactions, including:
Oxidation: Reacts with oxygen to form lithium oxide and antimony trioxide.
Reduction: Can be reduced back to lithium and antimony under specific conditions.
Substitution: Reacts with halogens to form lithium halides and antimony halides.
Common Reagents and Conditions
Oxidation: Typically requires high temperatures and an oxygen-rich environment.
Reduction: Often involves the use of reducing agents such as hydrogen or carbon.
Substitution: Halogenation reactions are carried out using halogen gases like chlorine or bromine.
Major Products
Oxidation: Lithium oxide (Li₂O) and antimony trioxide (Sb₂O₃).
Reduction: Elemental lithium and antimony.
Substitution: Lithium halides (LiX) and antimony halides (SbX₃).
Applications De Recherche Scientifique
Trilithium antimony has several scientific research applications, particularly in the field of energy storage. It is used as an anode material in lithium-ion and sodium-ion batteries due to its high theoretical capacity and suitable operating voltage. The compound’s unique structure allows for efficient charge and discharge cycles, making it a valuable component in high-performance batteries .
Mécanisme D'action
The mechanism by which trilithium antimony exerts its effects in batteries involves the intercalation and deintercalation of lithium or sodium ions. During the charging process, lithium or sodium ions are inserted into the this compound structure, forming Li₃Sb or Na₃Sb. During discharge, these ions are released back into the electrolyte, providing electrical energy. The puckered layer structure of antimony facilitates this process, ensuring high conductivity and reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Lithium antimony (Li₃Sb)
- Sodium antimony (Na₃Sb)
- Antimony trisulfide (Sb₂S₃)
Uniqueness
Compared to similar compounds, trilithium antimony offers a higher theoretical capacity and safer reaction potential. Its simpler reaction process and smaller volume changes during charge and discharge cycles make it more efficient and stable for use in batteries. Additionally, this compound’s unique puckered layer structure enhances its conductivity and reactivity, setting it apart from other antimony-based compounds .
Propriétés
Formule moléculaire |
Li3Sb |
|---|---|
Poids moléculaire |
142.7 g/mol |
InChI |
InChI=1S/3Li.Sb |
Clé InChI |
WRXHTMBUKJWRBP-UHFFFAOYSA-N |
SMILES canonique |
[Li].[Li].[Li].[Sb] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![zinc;(1Z,11Z,20Z,28Z)-6,15,24,33-tetratert-butyl-2,11,20,29-tetraza-37,38,39,40-tetrazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,20,22(27),23,25,28-undecaene](/img/structure/B12338850.png)
![4(3H)-Quinazolinone, 7-methoxy-2-[4-(1-methylethyl)-2-thiazolyl]-](/img/structure/B12338858.png)



![1H-Pyrrolo[3,2-b]pyridine-3-carboxaldehyde, 2-chloro-1-methyl-](/img/structure/B12338876.png)

